2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
説明
特性
IUPAC Name |
2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJCWBYKSVAUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: Structural Profiling, Synthesis, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the rational design of small-molecule building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1178351-23-9)[1] has emerged as a highly specialized, multifunctional intermediate. This compound integrates three critical pharmacophoric elements: a benzoic acid handle for target anchoring or downstream functionalization, a 2,4-difluoro substitution pattern for metabolic tuning, and a cyclic urea (imidazolidin-2-one) moiety for pre-organized hydrogen bonding.
This whitepaper provides an in-depth analysis of the stereoelectronic properties, binding logic, and synthetic methodologies associated with this molecule, offering a field-proven framework for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
The utility of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid lies in its strict compliance with drug-like physicochemical parameters, making it an ideal fragment for library synthesis or lead optimization.
Quantitative Physicochemical Data
The following table summarizes the predicted and calculated physicochemical properties of the free acid, highlighting its suitability for integration into larger Active Pharmaceutical Ingredients (APIs).
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₀H₈F₂N₂O₃ | Low molecular weight fragment, ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 242.18 g/mol | Leaves ample "molecular weight budget" (<500 Da) for downstream amide coupling. |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | Excellent balance of polarity; permits membrane permeability while maintaining solubility. |
| LogP (Predicted) | 1.1 – 1.5 | Highly hydrophilic; prevents non-specific lipophilic binding and aggregation. |
| H-Bond Donors (HBD) | 2 (COOH, Urea N-H) | Capable of engaging in robust bidentate hydrogen bonding networks. |
| H-Bond Acceptors (HBA) | 3 (COOH oxygens, Urea C=O) | Facilitates interaction with kinase hinge regions or GPCR binding pockets. |
| Rotatable Bonds | 2 | Highly rigidified structure; minimizes the entropic penalty upon target binding. |
Stereoelectronic Effects & Conformational Dynamics
The strategic placement of fluorine atoms on the aromatic ring is not arbitrary; it is a calculated design choice that fundamentally alters the molecule's behavior[2].
-
pKa Modulation: The highly electronegative 2,4-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the benzoic acid from ~4.2 (unsubstituted) to approximately 3.5. This ensures the carboxylate is fully ionized at physiological pH (7.4), optimizing it for strong ionic interactions (salt bridges) with basic amino acid residues (e.g., Lysine, Arginine) in target proteins.
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings at the para and ortho positions. The strong C-F bonds (approx. 116 kcal/mol) at the 2- and 4-positions effectively block oxidative metabolism, significantly extending the biological half-life of derived drugs[3].
-
Conformational Restriction: The fluorine at the 2-position induces a steric and electrostatic clash with the adjacent carboxylate group. This forces the carbonyl oxygen out of coplanarity with the phenyl ring, locking the molecule into a defined conformation that reduces the entropic cost of binding[2].
Pharmacophore & Binding Logic
The imidazolidin-2-one ring is a cyclic urea that offers distinct advantages over acyclic ureas. Acyclic ureas suffer from conformational heterogeneity (rotating between cis,cis, cis,trans, and trans,trans states). The cyclic nature of imidazolidin-2-one locks the urea into a cis,cis-like geometry, pre-organizing the hydrogen bond donor (N-H) and acceptor (C=O) to interact efficiently with the protein backbone.
Pharmacophore mapping and binding logic of the building block.
Synthetic Methodologies & Experimental Workflows
The synthesis of 1-aryl-imidazolidin-2-ones historically relied on harsh conditions or the use of highly toxic reagents like 2-chloroethyl isocyanate. Modern, self-validating workflows utilize the Copper(I)-catalyzed Goldberg-Buchwald C-N cross-coupling, which provides superior yields and functional group tolerance[4].
Causality Behind Experimental Choices
-
Protection Strategy: The free carboxylic acid of the starting material must be protected as a methyl ester prior to coupling. If left unprotected, the carboxylate will coordinate with the Cu(I) catalyst, poisoning it and halting the catalytic cycle.
-
Catalyst & Ligand Selection: We utilize CuI paired with trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA). This specific diamine ligand solubilizes the Cu(I) species in organic solvents and accelerates the oxidative addition/reductive elimination cycle, allowing the reaction to proceed at 110 °C rather than the >150 °C required for classical Ullmann couplings [4].
-
Saponification Reagent: LiOH is selected over NaOH or KOH because it is mild enough to hydrolyze the methyl ester without cleaving the sensitive cyclic urea bond.
Self-validating synthetic workflow for 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
Step-by-Step Self-Validating Protocol
Phase 1: Synthesis of Methyl 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate
-
Preparation: Charge a flame-dried Schlenk flask with Methyl 5-bromo-2,4-difluorobenzoate (1.0 eq), imidazolidin-2-one (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).
-
Reagent Addition: Add anhydrous toluene (0.2 M) and DMCHDA (0.2 eq) via a gas-tight syringe.
-
Reaction: Heat the vigorously stirring mixture to 110 °C (reflux) for 24 hours.
-
Validation Check 1 (LC-MS): Sample the reaction. The starting material mass should disappear, replaced by the product mass peak at [M+H]⁺ = 257.2 .
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Validation Check 2 (¹H NMR): Confirm the disappearance of the free urea N-H proton and the emergence of a multiplet at ~3.5-3.9 ppm corresponding to the ethylene bridge of the cyclic urea.
Phase 2: Saponification to the Target Free Acid
-
Preparation: Dissolve the purified ester from Phase 1 in a 3:1 mixture of THF/H₂O (0.1 M).
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion at 0 °C. Causality: Initiating the reaction at 0 °C minimizes the risk of cyclic urea ring-opening. Warm to room temperature and stir for 4 hours.
-
Validation Check 3 (TLC): Monitor the reaction using EtOAc/Hexanes (1:1). The less polar ester spot must completely disappear, leaving a baseline spot (the lithium carboxylate salt).
-
Isolation: Concentrate the mixture to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH ~2 using 1M HCl. Validation Check 4 (Visual): A dense white precipitate of the free carboxylic acid will crash out of the solution.
-
Final Recovery: Extract the precipitate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Validation Check 5 (LC-MS/NMR): Confirm mass [M-H]⁻ = 241.2 and the complete absence of the methyl ester singlet at ~3.9 ppm in the ¹H NMR spectrum.
Downstream Applications in Drug Discovery
Once synthesized, this building block is primed for late-stage functionalization. The free carboxylic acid serves as an ideal handle for standard amide coupling workflows (e.g., using HATU/DIPEA in DMF) to attach diverse primary or secondary amines. This modularity allows medicinal chemists to rapidly generate libraries of targeted inhibitors, particularly in oncology and immunology, where the cyclic urea can engage the hinge region of kinases, and the difluorophenyl ring can occupy hydrophobic sub-pockets while resisting metabolic degradation.
References
-
Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. URL: [Link]
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. URL:[Link]
Sources
Comprehensive Mass Spectrometry and Structural Characterization of CAS 1178351-23-9
Executive Summary
In modern pharmaceutical development and medicinal chemistry, the precise analytical characterization of fluorinated building blocks is a non-negotiable prerequisite for ensuring downstream synthetic integrity. CAS 1178351-23-9 , chemically identified as 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid, represents a highly functionalized intermediate[1]. Featuring a difluorinated phenyl ring, a carboxylic acid moiety, and an imidazolidinone heterocycle, this compound presents unique physicochemical properties[].
As a Senior Application Scientist, I have designed this technical whitepaper to establish the definitive mass metrics for this compound—specifically distinguishing between average molecular weight and monoisotopic exact mass—and to outline a self-validating analytical workflow for its rigorous characterization.
Physicochemical Properties & Mass Metrics
A fundamental error in early-stage drug development is the conflation of average molecular weight with exact mass during High-Resolution Mass Spectrometry (HRMS) analysis.
-
Average Molecular Weight (242.18 g/mol ) is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes[3]. This value must be utilized for stoichiometric calculations during bulk synthesis.
-
Monoisotopic Exact Mass (242.0503 Da) is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C = 12.00000, ^1H = 1.007825, ^19F = 18.998403). This is the critical metric for HRMS, as mass spectrometers measure the mass-to-charge ratio (m/z) of individual isotopic species[4].
Quantitative Data Summary
| Parameter | Value | Analytical Significance |
| CAS Registry Number | 1178351-23-9 | Unique chemical identifier[1]. |
| Molecular Formula | C₁₀H₈F₂N₂O₃ | Defines elemental composition[]. |
| Average Molecular Weight | 242.18 g/mol | Used for stoichiometric dosing and bulk synthesis[3]. |
| Monoisotopic Exact Mass | 242.0503 Da | Target value for High-Resolution Mass Spectrometry[4]. |
| Theoretical [M-H]⁻ m/z | 241.0430 | Primary target ion in negative ESI mode. |
| Theoretical[M+H]⁺ m/z | 243.0576 | Target ion in positive ESI mode (less optimal). |
Structural Logic and Chemical Behavior
The structural motifs of CAS 1178351-23-9 directly dictate its behavior in both biological systems and mass spectrometers. Understanding this causality is essential for optimizing analytical parameters.
Fig 1. Logical relationship between the structural motifs of CAS 1178351-23-9 and their physicochemical properties.
Self-Validating Protocol: LC-HRMS Exact Mass Verification
To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . Every step includes an internal check to confirm that the data generated is accurate and free from systemic artifacts.
Fig 2. Step-by-step LC-HRMS analytical workflow for exact mass determination.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of CAS 1178351-23-9 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Methanol.
-
Causality: Methanol ensures complete solubilization of the moderately lipophilic difluorophenyl moiety. The final 50% aqueous composition matches the initial mobile phase conditions, preventing solvent-induced peak distortion (e.g., fronting) during injection.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase system of (A) 10 mM Ammonium Acetate in Water and (B) Methanol. Run a gradient from 5% B to 95% B over 5 minutes.
-
Causality: Ammonium acetate acts as a volatile buffer that maintains a slightly acidic to neutral pH. This promotes the deprotonation of the benzoic acid group without causing the severe ion suppression typically seen with strong acids (like TFA) in negative electrospray ionization (ESI-).
Step 3: Electrospray Ionization (ESI-)
-
Action: Operate the ESI source in negative ion mode. Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.
-
Causality: The presence of the electron-withdrawing fluorine atoms and the carboxylic acid makes the molecule highly amenable to yielding a stable [M-H]⁻ anion. A lower capillary voltage (2.5 kV) minimizes in-source fragmentation of the imidazolidinone ring.
Step 4: High-Resolution Mass Analysis
-
Action: Acquire full-scan MS data (m/z 100-1000) using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of at least 70,000 (at m/z 200).
-
Self-Validation Metric: High resolution is mandatory to resolve the target [M-H]⁻ peak (m/z 241.0430) from potential isobaric background interferences. Sub-5 ppm mass accuracy serves as the definitive self-validation metric for the molecular formula C₁₀H₈F₂N₂O₃. If the error exceeds 5 ppm, the system flags the result, requiring recalibration.
Step 5: MS/MS Fragmentation (Data-Dependent Acquisition)
-
Action: Isolate the m/z 241.04 precursor and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 25%.
-
Self-Validation Metric: HCD provides reproducible fragmentation. The primary expected neutral loss is 44.000 Da (CO₂) from the benzoic acid moiety, yielding a diagnostic fragment at m/z 197.0532. This internally validates the presence of the free carboxylate group independently of the precursor mass.
References
- [Appchem]2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)
- [BLDpharm]1178351-23-9 | 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)
- [Guidechem]SCHEMBL2876247 639858-71-2 wiki (Isomeric exact mass reference)
- [BOC Sciences]Other Building Blocks - Building Block URL
Sources
Synthesis Pathway and Process Optimization for 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid
Executive Summary
The compound (CAS: 1178351-23-9)[1] is a highly functionalized, rigid pharmacophore frequently utilized as a critical building block in the development of novel antibacterial agents (e.g., fluoroquinolone derivatives) and selective kinase inhibitors[2]. As a Senior Application Scientist, I have structured this technical guide to move beyond mere recipe-following. Every synthetic step described herein is treated as a self-validating system , ensuring that process chemists can establish robust In-Process Controls (IPCs) during scale-up.
Retrosynthetic Strategy & Causal Logic
The synthesis of this molecule requires precise control over regiochemistry and chemoselectivity. The overarching logic is dictated by the electronic directing effects of the functional groups on the aromatic ring.
-
Regioselective Nitration: We begin with commercially available 2,4-difluorobenzoic acid. The two fluorine atoms are ortho/para directing, while the carboxylic acid is meta directing. Position 5 is para to the F at C-2, ortho to the F at C-4, and meta to the COOH. Furthermore, position 5 is less sterically hindered than position 3. Consequently, electrophilic aromatic substitution (nitration) overwhelmingly and selectively targets the 5-position[3].
-
Protection Strategy (Esterification): Before constructing the imidazolidin-2-one ring, the carboxylic acid must be masked as a methyl ester. If left unprotected, the free carboxylic acid would competitively react with the isocyanate reagent in subsequent steps, forming mixed anhydrides and drastically reducing atom economy.
-
Pharmacophore Construction: The 2-oxoimidazolidine ring is constructed via a two-step sequence: urea formation using 2-chloroethyl isocyanate, followed by a base-catalyzed intramolecular SN2 cyclization.
Figure 1: Forward synthesis pathway of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
Quantitative Data & Process Optimization
To ensure a self-validating workflow, the following table summarizes the optimized reaction parameters, expected yields, and the exact mass targets required for LC-MS In-Process Control (IPC) verification.
| Step | Chemical Transformation | Reagents & Catalyst | Temp / Time | Target Yield | Key IPC Metric (LC-MS) |
| 1 | Regioselective Nitration | HNO₃, H₂SO₄ | 0°C to RT / 2h | 85-90% | [M-H]⁻ 202.0 |
| 2 | Esterification | MeOH, H₂SO₄ (cat.) | 65°C / 12h | 95% | [M+H]⁺ 218.0 |
| 3 | Nitro Reduction | H₂, 10% Pd/C, MeOH | RT / 4h | 92-96% | [M+H]⁺ 188.1 |
| 4 | Urea Formation | 2-Chloroethyl isocyanate | RT / 6h | 80-85% | [M+H]⁺ 293.0 |
| 5 | Intramolecular Cyclization | KOtBu, THF | 0°C to RT / 3h | 75-80% | [M+H]⁺ 257.1 |
| 6 | Saponification | LiOH, THF/H₂O | RT / 4h | 90-95% | [M-H]⁻ 241.1 |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Regioselective Nitration
Objective: Synthesize 2,4-difluoro-5-nitrobenzoic acid[4].
-
Setup: Charge a round-bottom flask with concentrated H₂SO₄ (5.0 equiv) and cool to 0°C using an ice bath. Slowly add concentrated HNO₃ (1.2 equiv) to form the nitronium ion complex[5].
-
Addition: Add 2,4-difluorobenzoic acid (1.0 equiv) portion-wise over 30 minutes to maintain the internal temperature below 5°C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench & Workup: Pour the mixture over crushed ice. The product will precipitate as a white/pale-yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
-
IPC Validation: TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. LC-MS (ESI-) must yield a dominant peak at m/z 202.0.
Protocol B: Protection and Nitro Reduction
Objective: Synthesize methyl 5-amino-2,4-difluorobenzoate.
-
Esterification: Dissolve the nitrated product in anhydrous Methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux at 65°C for 12 hours. Remove solvent in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc.
-
Reduction: Dissolve the resulting ester in Methanol. Add 10% Pd/C (0.05 equiv by weight). Purge the vessel with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Causality Check: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent heavy metal waste. The mild H₂ pressure prevents unwanted hydrodefluorination.
-
IPC Validation: H₂ uptake ceases. LC-MS (ESI+) confirms the aniline product at m/z 188.1.
Protocol C: Pharmacophore Construction (Imidazolidin-2-one Ring)
Objective: Form the urea intermediate and cyclize.
-
Urea Formation: To a solution of the aniline intermediate in anhydrous DCM, add 2-chloroethyl isocyanate (1.1 equiv) dropwise at room temperature. Stir for 6 hours. Concentrate to yield the crude urea intermediate.
-
Cyclization: Dissolve the crude urea in anhydrous THF and cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise.
-
Mechanistic Logic: KOtBu is a sterically hindered strong base. It selectively deprotonates the terminal urea nitrogen (pKa ~13-15) without acting as a nucleophile to attack the methyl ester. The resulting anion undergoes an intramolecular SN2 attack on the alkyl chloride, expelling KCl.
Figure 2: Mechanistic pathway of the base-catalyzed intramolecular cyclization step.
Protocol D: Global Deprotection (Saponification)
Objective: Yield the final target, 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid[1].
-
Hydrolysis: Dissolve the cyclized ester in a 1:1 mixture of THF and H₂O. Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 4 hours.
-
Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2-3.
-
Isolation: The target compound will precipitate. Filter, wash with cold water, and dry under high vacuum.
-
IPC Validation: LC-MS (ESI-) confirms the target mass at m/z 241.1. HPLC purity should exceed 99%.
Figure 3: Self-validating experimental workflow and in-process control (IPC) logic.
References
-
[1] Title: 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid - Substance Information. Source: NextSDS. URL: [Link]
-
[3] Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Source: Semantic Scholar. URL: [Link]
-
[4] Title: Method for continuously synthesizing 2, 4-difluoro-5-nitrobenzoic acid (CN119822961A). Source: Google Patents. URL:
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | 1178351-23-9 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN111925299A - Continuous flow method for synthesizing 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester and reaction device thereof - Google Patents [patents.google.com]
- 5. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
preliminary toxicity screening of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Executive Summary
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1178351-23-9) is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly within antibacterial and androgen receptor-targeted scaffolds[]. While its structural motifs are highly valuable for target binding, they carry inherent toxicological liabilities. Current hazard classifications flag this compound for Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].
As a Senior Application Scientist, designing a screening cascade for this intermediate requires moving beyond basic compliance. We must mechanistically deconstruct the molecule to understand why it is toxic, and deploy self-validating in vitro systems to quantify that risk before advancing it in the drug development pipeline.
Structural Alerts and Causality Analysis
The toxicity profile of this compound is driven by two primary structural features, which dictate our choice of screening assays:
-
The Benzoic Acid Moiety (Irritation Potential): The carboxylic acid functional group acts as a proton donor. Upon direct contact with epithelial tissues (dermal or ocular), it lowers the localized pH, leading to rapid protein denaturation and the disruption of lipid bilayers. This is the primary causal mechanism behind its known H315 (Skin Irritation) and H319 (Eye Irritation) classifications[2].
-
The Difluoroaromatic Ring (Genotoxic Potential): Halogenated aromatics are susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism in the hepatic system. This metabolism can generate electrophilic reactive intermediates, such as arene oxides or acyl glucuronides. Because these electrophiles can covalently bind to nucleophilic centers on DNA, rigorous genotoxicity screening is mandatory to rule out base-pair substitution or frameshift mutations.
Mechanistic pathways of toxicity and corresponding OECD screening assays.
Tier 1: Genotoxicity Profiling (OECD 471)
To address the risk of reactive intermediates formed via hepatic metabolism, the Bacterial Reverse Mutation Assay (Ames Test) is the regulatory gold standard. We utilize histidine-dependent Salmonella typhimurium and tryptophan-dependent Escherichia coli strains. If the difluoroaromatic system induces a mutation, it restores the bacteria's ability to synthesize these amino acids, resulting in visible "revertant" colonies.
Step-by-Step Methodology: OECD 471 (Plate Incorporation Method)
System Validation: This protocol is a self-validating system. The assay is only accepted if positive controls (e.g., 2-aminoanthracene) induce a >3-fold increase in revertant colonies, proving both the metabolic competence of the S9 fraction and the mutability of the specific bacterial strains.
-
Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth until they reach a target density of 1−2×109 cells/mL.
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction (induced by Phenobarbital/β-Naphthoflavone) supplemented with NADP+ and glucose-6-phosphate. Field Insight: For highly stable fluorinated compounds, an enhanced 30% S9 concentration may be run in parallel to ensure complete metabolic conversion.
-
Dosing: Dissolve the test article in anhydrous DMSO. Prepare five concentration gradients (e.g., 5, 15, 50, 150, 500 µ g/plate ).
-
Exposure: In a sterile tube, combine 0.1 mL of the bacterial suspension, 0.1 mL of the test article dilution, and 0.5 mL of either the S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions) to the tube, vortex gently, and pour over a minimal glucose agar plate. Incubate at 37°C for 48 to 72 hours.
-
Quantification: Count the number of revertant colonies per plate using an automated colony counter.
Tier 2: Dermal and Ocular Irritation Modeling
Given the known H315 and H319 hazards, in vivo testing is ethically prohibited and scientifically unnecessary. We employ Reconstructed Human Epidermis (RhE) and Reconstructed Human Cornea-like Epithelium (RhCE) models[3]. These 3D models mimic human cytoarchitecture. The underlying principle is that chemical-induced irritation causes a localized inflammatory cascade and cellular destruction, which is quantitatively measured by the loss of mitochondrial dehydrogenase activity via MTT reduction[4].
Step-by-Step Methodology: OECD 439 In Vitro Skin Irritation (EpiDerm™)
System Validation: The assay is valid only if the negative control (DPBS) yields an Optical Density (OD) ≥ 0.8 and the positive control (5% SDS) reduces viability to ≤ 20%[5].
-
Tissue Equilibration: Transfer RhE tissues from transport agar to 6-well plates containing pre-warmed assay medium. Incubate at 37°C, 5% CO_2 for 1 hour to recover from shipping stress[6].
-
Application: Because 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a solid, apply 30 mg directly to the apical surface of the tissue, followed immediately by 30 µL of DPBS to moisten the powder and ensure uniform epithelial contact[4].
-
Exposure: Incubate the treated tissues for exactly 60 minutes at 37°C[6].
-
Washing: Remove the tissues and wash extensively with DPBS (at least 15 times). Field Insight: Thorough washing is critical for acidic compounds to prevent a continuous localized pH drop during the post-incubation phase.
-
Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours. This extended period allows for the expression of delayed cellular damage and the release of inflammatory mediators[3].
-
MTT Viability Assay: Transfer the tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cells will convert the yellow MTT into a blue formazan salt[7].
-
Extraction & Readout: Extract the formazan using isopropanol for 2 hours. Measure the OD at 570 nm using a spectrophotometer[4].
Step-by-Step Methodology: OECD 492 Eye Irritation (EpiOcular™)
The ocular protocol follows the exact same mechanistic logic but utilizes RhCE models. Because corneal tissue lacks the protective stratum corneum found in skin, exposure times are strictly modified. Solids are exposed for 6 hours (compared to 60 minutes for skin)[8]. Following exposure, tissues are post-soaked in medium for 25 minutes to leach out trapped chemicals before an 18-hour post-incubation[8].
Quantitative Data Presentation: Go/No-Go Decision Matrix
To standardize the interpretation of the preliminary toxicity screening, the following quantitative thresholds dictate the developmental progression of the compound.
| Assay / Guideline | Biological Endpoint | Threshold for Toxicity (No-Go) | Safe Threshold (Go) |
| Ames Test (OECD 471) | Revertant Colony Count | ≥ 2-fold (TA98/TA100) or ≥ 3-fold (TA1535/TA1537) increase vs. vehicle | No significant increase over historical vehicle control |
| Skin Irritation (OECD 439) | RhE Tissue Viability (MTT OD 570nm) | Mean viability ≤ 50% (Classified as UN GHS Category 2 Irritant) | Mean viability > 50% (No Category) |
| Eye Irritation (OECD 492) | RhCE Tissue Viability (MTT OD 570nm) | Mean viability ≤ 60% (Classified as UN GHS Category 1 or 2) | Mean viability > 60% (No Category) |
Note: If OECD 439 or 492 results fall below the viability thresholds, formulation strategies (e.g., buffering agents, lipid-based nanocarriers) must be engineered to shield the acidic moiety before advancing to clinical phases.
References
- NextSDS. "2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid - NextSDS." NextSDS Chemical Substance Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnjOQl-deCNNUIsXXFrvswIRekTe9Bcy8UNXxfC1DCeCQfnJMqt5p7BIcnsmqQk4g8Knvs390ctHhYMex-c6US2AuWZoKUWreHI8OwJnOpgFgc4U-CZNO28zDlHo5KH7ylApWk8imoOH18SAXOGfZqvYxNBoeM9t6Qf4tjdYSwbrPtZuxWP0A-_Ghf_QGkK6IPjVTmnSbYg==]
- BOC Sciences. "Other Building Blocks - Building Block / BOC Sciences: 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid (1178351-23-9)." BOC Sciences Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyPZT5XGQdjSm5Gv99JNBOG5zjhB-0fM9_XgvHux0LOGsPRb12ohQFfJZW85a0MvnWxWBwdCrZpJJtRcfB-QTNl-v52dt2ddaHXdQ7_ScyL7_W-mo20enbxOPx6tFKHAh0yTATYUfbxbfUsD-espqRE9CDGniqWBt8uCFH4MPitcUf3DHNKr9P9raedMs=]
- CPT Labs. "Ames Mutagenicity Testing (OECD 471)." CPT Labs Microbiological Division.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcepiw8aMY5_7_hX-nKFGDuWBlapjORmMbOeXH1UP8DISVwJuWUUUgDgnROZ-Qu_OGjHRV2MdB0IIn2m2-4b8lhcCJRJSe-gIMUk0tDFq_tWGx1qZGYJO_2rQYGcaFnzYbGU-qQAEGDKPgnrFO1T2_k_6T]
- National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB Genetic Toxicology.[https://vertexaisearch.cloud.google.
- Gentronix. "OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data." Gentronix Services.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV7s4xjFplCY1L37z7AmUresaPZZ3K9C3__75XE_CE4RyPml3QnOAzojm-t9ngFs01XmbzHI0UiMQFK5Z5pDRbF1aB5Ge7_wRxewbcP-eJl7EKZz_93sZliHqrn5N48LA4PI78QVR3r4Tu0e5ZpIigcCQV6eUI6JvgeTeTIeDku74f5J9OH0DpPwTAKmuopQ==]
- Dermatest. "OECD 439 – Skin irritation testing." Dermatest In Vitro Testing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB88MD8Zp-DMV2dIOp-lv0yRKbzAwATP667pNnI6XsdwdmRLdICV4BEvJ6JgU5HnqV0ZMBKcMuye-7i9KD2nhGLcJ3nwuJoZfE3l_XcRS3o7WSerY6HltmqDdprWCglsYGDxQoDQlql_HFYgGgF2o5z7_tdis=]
- Nucro-Technics. "OECD 439: In Vitro Skin Irritation (RHE Test Method)." Nucro-Technics Preclinical Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Ez2qwyMsF_VbabHSF-1kMRW9G8QQEAT-OKwsN9Jw0iFVtvSopPzjkIonCSULdmjHUevMFg3KdAMwbOV10I7HfsNl8THGBVuhe-rBinNqYta9aQAelZVlcgh-Y7PeIuBPLzf8ZdUXhcaoBINWh31avlrffoKzBrvcvjheKiegpRlG1rNbLXY5RL55t-knCW8=]
- Institute for In Vitro Sciences (IIVS). "Skin Irritation Test (SIT, OECD 439)." IIVS Assays.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhk_fRuuHH8-AsjPZEq4RKmNcQiAQ5oVrciBoPK5DdfGyWF_uosgEQK5bSfPg8coC2liMt_FCeIMs8juPTloJL8STcvyisZutrJPXq6yvob7dhHoRC82s7F4uYxzp7Qd4iycKYudrjaBhx84qzi70=]
- Labcorp. "OECD 439: In vitro skin irritation (EpiDerm™)." Labcorp Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrY4XDdkuMnxlkemlt0Xs63H-pURkHoWmiGG-MyC3P3Rovuj1B5FlvVqjWqVvhOIRhO5zicM1iPAWOBRIBAFAOh_Li8ntwZ-w3tVlJIZN2VSqsfL9w2YqGlZ8Y93J8X9Bnmj01rvRpO0bKOqHkf9vuy5ipCXsmzl6cf9PpjgtHvFfhOrBzh-dF]
- OECD. "Test Guideline No. 439 In Vitro Skin Irritation." OECD Guidelines for the Testing of Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8UpUI5INSgae4xqdwSgyU5xBfaeFEbPZw0jI0_BGYadlia_ASdLmRQgXHq3_WeX8OeR8dyQHsiR-UVERJYikZOLi-RqgfWUJbIXmfBn5DVc59VZtDzlIl2rhZGWZBY3LuFTHrx3-3Kyhk99rPYrUO_MpvhkcfW3NVyd4=]
- Dermatest. "OECD 492 – Eye irritation testing." Dermatest In Vitro Testing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6EBK-dtwGWKppoNaEyMlY_Rx8Mw9-PByxyeuwOhS9EYA0RYaTUSNgL5Ik0L2rydOk1mKdA-MonLtEAdpxkSHl2gHwkec4UNS2_qgSntLi8Mobfu-dBfa2vVMF9ikv0zl01mG9dT2IalsX3maAlqgDM_d7sts=]
Sources
Application Note: Amidation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid with Primary Amines
Executive Summary
The amidation of 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1178351-23-9) with primary amines presents a unique synthetic challenge due to the steric hindrance of the ortho-fluorine atom and the potential competing nucleophilicity of the cyclic urea moiety. This application note provides a robust, self-validating protocol utilizing HATU as the premier coupling reagent. Designed for researchers and process chemists, this guide details the mechanistic rationale, experimental optimization, and a step-by-step methodology to achieve >90% yields with high purity.
Mechanistic Insights & Reagent Rationale
General principles of amide bond formation dictate that the choice of coupling reagent and base must be tailored to the electronic and steric demands of the specific substrate[1]. For this fluorinated benzoic acid, three structural features dictate the reaction's causality:
-
Steric Hindrance (ortho-Fluorine at C2): The fluorine atom adjacent to the carboxylic acid creates a steric shield, significantly slowing down the formation of the active ester and the subsequent nucleophilic attack.
-
Electronic Activation (Di-fluoro Core): The highly electronegative fluorine atoms at C2 and C4 withdraw electron density via inductive effects. Once the active ester is formed, the carbonyl carbon becomes highly electrophilic. While this accelerates amidation, it also makes the intermediate highly susceptible to aqueous hydrolysis.
-
Competing Nucleophilicity (Cyclic Urea at C5): The 2-oxoimidazolidin-1-yl group contains a secondary urea NH (pKa ~15). While generally non-nucleophilic, prolonged lifetimes of the active ester can lead to unwanted intramolecular cyclization or intermolecular oligomerization.
Why HATU? To overcome these challenges, HATU is highly recommended. Originally reported by Carpino[2], HATU generates an HOAt-active ester that benefits from neighboring group participation via the pyridine nitrogen[2]. This pyridine nitrogen stabilizes the incoming primary amine through a hydrogen-bonded 7-membered cyclic transition state, significantly accelerating the coupling rate[2] and efficiently overcoming the ortho-fluorine steric bulk before urea side-reactions can occur.
Mechanistic pathway of HATU-mediated amidation of the fluorinated benzoic acid.
(Note: For large-scale process chemistry, Propanephosphonic acid anhydride (T3P) is a highly effective, process-friendly commercial alternative[3] that avoids explosive byproducts and yields water-soluble waste).
Experimental Design & Optimization Data
To validate the superiority of the HATU/DIPEA system, a model reaction was conducted using benzylamine as the primary amine. The quantitative data below summarizes the optimization landscape.
Table 1: Optimization of Coupling Conditions (10 mmol scale)
| Entry | Coupling Reagent | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (HPLC %) | Observations |
| 1 | EDC·HCl / HOBt | DIPEA (3.0) | DMF | 12 | 65 | 88 | Slow reaction; urea oligomers detected. |
| 2 | COMU | DIPEA (3.0) | DMF | 4 | 82 | 92 | Good yield, but colorimetric byproducts. |
| 3 | T3P (50% in EtOAc) | Pyridine (3.0) | EtOAc | 8 | 85 | 95 | Excellent scalability; requires longer time. |
| 4 | HATU | DIPEA (3.0) | DMF | 2 | 94 | 98 | Rapid conversion; clean impurity profile. |
Experimental Workflow
Step-by-step experimental workflow for the amidation reaction and isolation.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure trustworthiness at every stage.
Scale: 10 mmol Materials:
-
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid: 2.42 g (10.0 mmol, 1.0 eq)
-
Primary Amine (e.g., Benzylamine): 1.18 g (11.0 mmol, 1.1 eq)
-
HATU: 4.56 g (12.0 mmol, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA): 5.2 mL (30.0 mmol, 3.0 eq)
-
Anhydrous DMF: 50 mL
Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the benzoic acid derivative (2.42 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add DIPEA (5.2 mL) in one portion.
-
Causality: 1.0 eq of base forms the carboxylate, 1.0 eq is consumed by HATU, and the remaining 1.0 eq ensures the primary amine remains fully deprotonated.
-
Self-Validation: The cloudy suspension will transition into a clear solution as the soluble carboxylate salt forms.
-
-
Activation: Cool the reaction flask to 0 °C using an ice-water bath. Portion-wise, add HATU (4.56 g). Stir at 0 °C for exactly 15 minutes.
-
Causality: The low temperature (0 °C) is critical. It prevents premature degradation of the highly reactive HOAt-active ester and minimizes the kinetic opportunity for the cyclic urea NH to undergo side reactions.
-
Self-Validation: The solution will turn a distinct pale yellow, confirming the formation of the uronium/active ester complex.
-
-
Coupling: Dropwise, add the primary amine (11.0 mmol) over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting acid (Rf ~ 0.1) should be completely consumed, replaced by a less polar, UV-active amide spot (Rf ~ 0.4–0.6).
-
-
Quenching & Extraction: Pour the reaction mixture into 200 mL of ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Targeted Washing: Wash the combined organic layers sequentially with:
-
5% aqueous NaHCO₃ (2 x 100 mL)
-
Brine (100 mL)
-
Causality: The HOAt byproduct is highly soluble in basic aqueous solutions. The NaHCO₃ wash ensures its complete removal from the organic phase, preventing contamination.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be triturated with cold diethyl ether or recrystallized from EtOAc/Hexane to yield the pure amide as a white solid.
Analytical Characterization & Troubleshooting
-
Incomplete Activation / Low Yield: If unreacted starting material persists, check the water content of the DMF. The di-fluoro active ester is highly sensitive to hydrolysis. Ensure the use of strictly anhydrous solvents.
-
Presence of High Molecular Weight Impurities: If LC-MS indicates masses corresponding to dimers, the primary amine addition was likely too slow, or the amine is too sterically hindered, allowing the cyclic urea NH to attack the active ester. To troubleshoot, increase the amine equivalents to 1.5 eq or switch to the T3P coupling method[3], which generates a less aggressively electrophilic intermediate.
-
Residual DMF: If NMR shows DMF peaks (singlets at ~2.8 and 2.9 ppm), perform an additional wash of the organic layer with a 5% aqueous LiCl solution during workup to pull the DMF into the aqueous phase.
References
-
HATU Source: Wikipedia URL:[Link]
-
Amide bond formation and peptide coupling Source: Tetrahedron (Montalbetti, C. A. G. N., & Falque, V., 2005) URL:[Link]
-
Stereochemical Aspects of T3P Amidations Source: Organic Process Research & Development (2017) URL:[Link]
Sources
Application Notes & Protocols: Catalytic Fluorination for the Synthesis of 2-Oxoimidazolidin-1-yl Benzoic Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Modern Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] The 2-oxoimidazolidin-1-yl benzoic acid core is a privileged structure found in various biologically active compounds. The targeted introduction of fluorine onto this scaffold can modulate its physicochemical properties, leading to improved pharmacokinetic profiles and therapeutic efficacy.
This guide provides an in-depth exploration of catalytic fluorination strategies for synthesizing fluorinated 2-oxoimidazolidin-1-yl benzoic acids. We move beyond simple procedural lists to explain the causality behind methodological choices, offering both established and cutting-edge protocols grounded in authoritative research.
Strategic Approaches to Synthesis
The synthesis of fluorinated 2-oxoimidazolidin-1-yl benzoic acids can be approached via two primary strategies: the "Building Block" approach and "Late-Stage Fluorination" (LSF). The choice between them is a critical decision in any synthetic campaign.
-
Building Block Strategy: This conventional method involves using commercially available or pre-synthesized fluorinated starting materials (e.g., a fluoroaniline or a fluorobenzoic acid) to construct the final molecule.[4] This approach is often reliable and high-yielding but can be linear, time-consuming, and less flexible for rapidly generating a diverse library of analogues from a common, non-fluorinated intermediate.
-
Late-Stage Fluorination (LSF): This strategy introduces the fluorine atom at or near the end of the synthetic sequence. LSF is exceptionally valuable in drug discovery as it allows for the direct modification of a complex, lead compound, enabling rapid structure-activity relationship (SAR) studies without the need for de novo synthesis.[3][5] While more challenging, modern catalytic methods have made LSF an increasingly viable and powerful tool.[6]
The following diagram illustrates these divergent synthetic philosophies.
Caption: Divergent pathways: Late-Stage Fluorination vs. the Building Block approach.
This document will focus on the more advanced and flexible LSF approach, detailing catalytic methods that enable direct C-F bond formation on the pre-formed 2-oxoimidazolidin-1-yl benzoic acid scaffold.
Part I: Palladium-Catalyzed C(sp²)–H Fluorination of the Benzoic Acid Moiety
Directing group-assisted C–H activation is a powerful strategy for regioselective functionalization. In the 2-oxoimidazolidin-1-yl benzoic acid scaffold, both the carboxylic acid and the heterocyclic nitrogen can potentially direct a transition metal catalyst to activate a specific C–H bond on the benzoic acid ring for subsequent fluorination. Palladium catalysis is particularly well-suited for this transformation.[7][8]
Mechanistic Rationale
The generally accepted mechanism involves a Pd(II)/Pd(IV) catalytic cycle.[9][10]
-
C–H Activation: The directing group coordinates to the Pd(II) catalyst, bringing it into proximity with an ortho C–H bond. This facilitates a concerted metalation-deprotonation (CMD) event to form a palladacycle intermediate.
-
Oxidation: The Pd(II) center is oxidized to a high-valent Pd(IV) species by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.[11][12]
-
Reductive Elimination: The C–F bond is formed via reductive elimination from the Pd(IV) center, regenerating the active Pd(II) catalyst.
This directed approach offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution methods.
Experimental Protocol 1: Carboxylic Acid-Directed C–H Fluorination
This protocol is adapted from established methods for the ortho-fluorination of benzoic acids.[13]
Materials
-
2-Oxoimidazolidin-1-yl benzoic acid derivative (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
3-Amino-5-nitropyridone Ligand (15 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (2.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Hexafluoroisopropanol (HFIP)
-
Schlenk tube or microwave vial, magnetic stir bar
-
Standard glassware for workup and purification
Workflow Diagram
Caption: General experimental workflow for Pd-catalyzed C-H fluorination.
Procedure
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-oxoimidazolidin-1-yl benzoic acid substrate (e.g., 0.2 mmol, 1.0 equiv), NFSI (0.5 mmol, 2.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 10 mol%), the pyridone ligand (0.03 mmol, 15 mol%), and anhydrous HFIP (2.0 mL).
-
Causality Note: HFIP is a highly polar, non-coordinating solvent that can stabilize cationic intermediates and promote the C–H activation step. The pyridone ligand is crucial for facilitating the challenging carboxylic acid-directed fluorination.[13]
-
-
Reaction: Securely seal the vessel and place it in a preheated oil bath or heating block at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the fluorinated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part II: Photoredox-Catalyzed Decarboxylative Fluorination
A novel and powerful LSF strategy is photoredox-catalyzed decarboxylative fluorination. This method replaces the entire carboxylic acid group with a fluorine atom under exceptionally mild conditions, driven by visible light.[14][15] This transformation is particularly valuable for synthesizing PET imaging agents using the fluorine-18 isotope ([¹⁸F]).[16]
Mechanistic Rationale
The reaction typically proceeds via a copper-mediated cycle initiated by a photocatalyst.
-
Photoexcitation: A photocatalyst (e.g., an Iridium or organic dye complex) absorbs visible light and becomes a potent single-electron oxidant.
-
Oxidation & Decarboxylation: The excited photocatalyst oxidizes a Cu(II)-carboxylate complex, formed in situ from the benzoic acid substrate and a copper salt. This triggers rapid decarboxylation to form an aryl radical.
-
Fluorine Transfer: The aryl radical is trapped by a Cu(II)-F species, leading to the formation of an aryl-Cu(III)-F intermediate.
-
Reductive Elimination: This high-valent copper complex undergoes C–F reductive elimination to yield the aryl fluoride product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Catalytic Cycle Diagram
Caption: Simplified mechanism for photoredox decarboxylative fluorination.
Experimental Protocol 2: Visible-Light-Mediated Decarboxylative Fluorination
This protocol is a representative procedure based on recent advances in the field.[15][16]
Materials
-
2-Oxoimidazolidin-1-yl benzoic acid derivative (1.0 equiv)
-
Copper(II) Triflate (Cu(OTf)₂) (1.5 equiv)
-
Selectfluor® (2.0 equiv)
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Borosilicate vials, magnetic stir bar
-
Blue LED light source (e.g., 450 nm) with cooling fan
Procedure
-
Reaction Setup: In a borosilicate vial, combine the benzoic acid substrate (0.1 mmol, 1.0 equiv), Cu(OTf)₂ (0.15 mmol, 1.5 equiv), Selectfluor® (0.2 mmol, 2.0 equiv), and the photocatalyst (0.001-0.002 mmol, 1-2 mol%).
-
Solvent Addition & Degassing: Add anhydrous MeCN (2.0 mL). Seal the vial and degas the solution by sparging with argon for 15 minutes.
-
Causality Note: Oxygen can quench the excited state of the photocatalyst, so removing it is critical for reaction efficiency.
-
-
Irradiation: Place the vial approximately 5 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction temperature near ambient (25-30 °C).
-
Reaction Monitoring: Protect the setup from external light (e.g., with aluminum foil) and allow the reaction to proceed for 12-24 hours. Monitor by LC-MS until the starting material is consumed.
-
Workup: Once complete, remove the light source. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.
Data Summary and Comparison
The selection of a fluorination technique depends on the desired outcome. The following table summarizes the key features of the discussed catalytic methods.
| Feature | Pd-Catalyzed C–H Fluorination | Photoredox Decarboxylative Fluorination |
| Transformation | Ar–H → Ar–F | Ar–COOH → Ar–F |
| Regioselectivity | High (ortho to directing group) | Determined by position of COOH |
| Key Reagents | Pd(OAc)₂, Ligand, NFSI | Photocatalyst, Cu(OTf)₂, Selectfluor® |
| Energy Source | Thermal (High Temperature) | Visible Light (Ambient Temperature) |
| Key Advantage | Preserves carboxyl functionality | Mild conditions, useful for ¹⁸F PET |
| Common Limitation | High catalyst loading, ligand sensitivity | Substrate sensitivity to oxidation |
Conclusion and Future Perspectives
Catalytic fluorination offers powerful and increasingly practical solutions for the synthesis of complex molecules like 2-oxoimidazolidin-1-yl benzoic acids. Palladium-catalyzed C–H activation provides a route for precise, regioselective fluorination, while photoredox catalysis opens the door to mild, functional group-tolerant decarboxylative fluorination. The choice of method must be guided by the specific synthetic goal, whether it is preserving the benzoic acid moiety or replacing it entirely.
The field continues to evolve rapidly, with ongoing research focused on developing more efficient, sustainable, and enantioselective catalysts.[5][17] As these methods mature, they will further empower medicinal chemists to harness the unique benefits of fluorine, accelerating the discovery and development of next-generation therapeutics.
References
- Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025). Drug Discovery & Development.
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. [Link]
-
Fluorination of heterocyclic compounds accompanied by molecular rearrangements. (n.d.). Springer. [Link]
-
Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. [Link]
-
Advances in Nucleophilic Allylic Fluorination. (2020). ACS Catalysis. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025). Chemical Science. [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature Portfolio Chemistry Community. [Link]
-
Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. (2022). ResearchGate. [Link]
-
Selective mono‐ and difluorination of benzoic acid derivatives... (n.d.). ResearchGate. [Link]
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025). RSC Publishing. [Link]
-
Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. (2006). Journal of the American Chemical Society. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. (n.d.). PMC. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). PMC. [Link]
-
Recent advances in C–H fluorination. (n.d.). Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed ortho-C(sp 2 ) −H Fluorination of Benzoic Acid. (2021). Chinese Journal of Organic Chemistry. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of heterocyclic compounds accompanied by molecular rearrangements - ProQuest [proquest.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Recent advances in C–H fluorination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed <i>ortho</i>-C(sp<sup>2</sup>) −H Fluorination of Benzoic Acid [journal.ecust.edu.cn]
- 14. pharmaron.com [pharmaron.com]
- 15. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
preventing thermal degradation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid during storage
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the thermal degradation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1178351-23-9) during storage and handling.
As a critical pharmaceutical building block, this molecule features a highly electron-deficient fluorinated aromatic ring coupled with a cyclic urea (imidazolidin-2-one) moiety. These structural characteristics make it uniquely susceptible to specific thermal degradation pathways if storage conditions are compromised.
Part 1: Core FAQs – Mechanisms of Thermal Degradation
Q1: What are the primary thermal degradation pathways for this compound during storage? A1: The molecule undergoes two primary degradation pathways under thermal stress:
-
Decarboxylation: The loss of the carboxylic acid group as CO₂, yielding 1-(2,4-difluorophenyl)imidazolidin-2-one.
-
Ring-Opening Hydrolysis: The cleavage of the cyclic urea ring in the presence of trace moisture and heat, yielding an ethylenediamine derivative.
Q2: Why do the fluorine substituents accelerate thermal degradation? A2: The presence of highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the carboxylic acid group exerts a strong electron-withdrawing inductive effect (-I effect). This stabilizes the transition state during the extrusion of carbon dioxide. As demonstrated in studies of fluorinated benzoic acids (), this significantly lowers the activation energy for decarboxylation compared to unsubstituted benzoic acids[1]. Consequently, even moderate thermal excursions (>40°C) during storage can trigger this irreversible degradation.
Q3: We detected a mass loss and a new peak in our LC-MS corresponding to [M-44]. What is this impurity and how do we prevent it? A3: A mass shift of -44 Da is the definitive signature of decarboxylation (loss of CO₂). This is often catalyzed by elevated temperatures or the presence of trace transition metals (like Cu or Ag) in your storage containers (). To prevent this, the compound must be stored strictly at -20°C in metal-free, PTFE-lined amber glass vials.
Q4: Our stability-indicating assay shows an impurity with a mass shift of[M+18] initially, followed by [M-26]. What is happening? A4: This is the classic mechanistic signature of cyclic urea hydrolysis ()[2]. The imidazolidin-2-one ring is highly susceptible to nucleophilic attack by trace moisture at elevated temperatures. The initial [M+18] species is the ring-opened carbamic acid intermediate (addition of H₂O). Because carbamic acids are thermally unstable, the intermediate rapidly undergoes secondary decarboxylation (loss of CO₂, -44 Da), resulting in a net mass shift of -26 Da ([M+18 - 44]). This yields a terminal ethylenediamine derivative.
Part 2: Visualizing Degradation and Storage
Fig 1. Mechanistic pathways of thermal degradation (Decarboxylation and Hydrolysis).
Fig 2. Validated 5-step workflow for the optimal handling and long-term storage of the API.
Part 3: Data Presentation & Diagnostics
Use the following table to cross-reference your analytical data with specific storage failures.
| Degradation Pathway | Environmental Trigger | Primary Degradant | LC-MS Signature | Prevention Strategy |
| Decarboxylation | Heat (>40°C), Trace Metals | 1-(2,4-Difluorophenyl)imidazolidin-2-one | [M-44] (Loss of CO₂) | Store strictly at -20°C; use metal-free, PTFE-lined vials. |
| Ring-Opening Hydrolysis | Heat + Moisture, pH Extremes | Ethylenediamine derivative | [M-26] (Net: +H₂O, -CO₂) | Lyophilize to <0.5% moisture; Argon purge before sealing. |
| Oxidation | Light, Oxygen exposure | N-oxide derivatives | [M+16] | Use amber glass vials; maintain inert gas blanketing. |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your storage conditions, you must first validate your analytical methods. The following protocols explain how to properly store the compound, and how to intentionally degrade it to create the reference standards needed to prove your storage is working.
Protocol A: Optimal Aliquoting and Lyophilization for Long-Term Storage
Objective: Eliminate trace moisture to prevent cyclic urea hydrolysis prior to freezing.
-
Dissolution: Dissolve the received bulk batch in a volatile, anhydrous solvent mixture (Acetonitrile/Water 80:20 v/v) to ensure homogeneity.
-
Flash-Freezing: Flash-freeze the aliquots in amber glass vials using a dry ice/acetone bath (-78°C). Causality: Rapid freezing prevents solute concentration gradients and phase separation that can trap localized pockets of moisture.
-
Lyophilization: Sublimate under high vacuum (< 0.1 mbar) for 24-48 hours. Causality: Removing water to below 0.5% w/w completely deprives the system of the nucleophile required to attack the imidazolidinone ring.
-
Inert Gas Purging: Backfill the lyophilizer chamber with high-purity Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric moisture re-entry.
-
Sealing: Cap immediately with PTFE-lined septa and transfer to a -20°C desiccated freezer.
Protocol B: Forced Degradation (Stress Testing) for LC-MS Validation
Objective: Generate reference standards for the [M-44] and[M-26] degradants to validate your stability-indicating HPLC methods.
-
Thermal Stress (Solid State): Place 5 mg of the compound in an unsealed glass vial at 60°C for 7 days. Analyze via LC-MS to identify and map the retention time of the [M-44] decarboxylation peak.
-
Hydrolytic Stress (Solution State): Dissolve 5 mg in 1 mL of 0.1 N HCl and heat at 40°C for 48 hours. Causality: Acidic conditions catalyze the protonation of the cyclic urea nitrogen, increasing the electrophilicity of the carbonyl carbon and drastically accelerating ring-opening. Analyze for the [M-26] ethylenediamine derivative.
-
Method Validation: Run the degraded samples against a fresh, optimally stored sample using a gradient reverse-phase UHPLC method (e.g., C18 column, 0.1% Formic acid in Water/Acetonitrile). Ensure baseline resolution (Rs > 1.5) between the parent API peak and the generated degradants. If the fresh sample shows zero trace of the stress-test peaks, your storage protocol (Protocol A) is validated.
References
-
RSC Chemical Science. "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Available at:[Link]
-
UKnowledge (University of Kentucky). "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." Available at:[Link]
Sources
Technical Support Center: Troubleshooting Guide for 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1178351-23-9).
This building block is highly versatile but notoriously challenging to derivatize. It contains three competing reactive centers: a target carboxylic acid , a highly activated 2,4-difluoroaromatic system , and a cyclic urea (2-oxoimidazolidin-1-yl) containing a secondary nitrogen. Standard esterification protocols often fail, leading to complex mixtures. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield esterification.
Part 1: Mechanistic FAQs – Diagnosing Reaction Failures
Q1: Why do I observe multiple high-molecular-weight spots on my LCMS when using standard alkyl halide esterification (e.g., MeI, K₂CO₃, DMF)? A: You are observing N-alkylation . The cyclic urea ring contains a secondary amine-like NH group. In the presence of bases like K₂CO₃ in polar aprotic solvents (such as DMF), this nitrogen (pKa ~13–14) is partially deprotonated. Because the resulting urea anion is a powerful nucleophile, it outcompetes the carboxylate for the alkyl halide, leading to N-alkylated or doubly alkylated (ester + N-alkyl) byproducts[1]. To prevent this, avoid basic alkylation conditions entirely.
Q2: I attempted a basic esterification using sodium methoxide (NaOMe) in methanol. The product mass is missing a fluorine atom (-19 Da). What happened? A: This is a classic Nucleophilic Aromatic Substitution (SₙAr) side reaction. The fluorine atoms at the 2- and 4-positions are highly activated by the strongly electron-withdrawing carboxylic acid (and the resulting ester). Strong nucleophiles like alkoxides will readily displace the fluorine at the 4-position (para to the carboxylate) or the 2-position (ortho). Esterifications of fluoroaromatics must be conducted under strictly non-nucleophilic or acidic conditions to preserve the C-F bonds[2].
Q3: When using Steglich esterification (EDC/DMAP) for a hindered alcohol, my yield is low, and I isolate an inactive byproduct. How do I fix this? A: You are likely forming an N-acylurea byproduct . In a Steglich esterification, the coupling agent (e.g., EDC or DCC) activates the carboxylic acid to form an O-acylisourea intermediate. If the alcohol is sterically hindered and reacts slowly, this intermediate undergoes a 1,3-rearrangement to form a stable, unreactive N-acylurea[3][4]. To suppress this, you must use a catalytic nucleophilic acyl transfer agent like DMAP (typically 5–10 mol%) and keep the reaction strictly at 0 °C during the activation phase.
Fig 1: Competing reaction pathways during esterification of the difluoro-benzoic acid.
Part 2: Quantitative Method Comparison
To select the correct protocol, review the empirical data below summarizing the side-reaction profiles of common esterification strategies for this specific substrate.
| Esterification Method | Reagents & Conditions | Target Ester Yield | N-Alkylation | SₙAr Byproduct | Recommendation |
| Acid Chloride (Fischer-type) | SOCl₂, MeOH, 0 °C to RT | >92% | <1% | <1% | Optimal for simple primary alcohols (MeOH, EtOH). |
| Steglich Coupling | EDC·HCl, DMAP, DCM, 0 °C | 80–85% | <2% | <1% | Optimal for complex, secondary, or acid-labile alcohols. |
| Base-Promoted Alkylation | MeI, K₂CO₃, DMF, RT | 35% | >45% | 5% | Do Not Use. Dominant urea N-alkylation. |
| Alkoxide-Promoted | NaOMe, MeOH, Reflux | <10% | 0% | >80% | Do Not Use. Dominant fluorine displacement. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Mild Acid Chloride-Mediated Esterification (For Simple Alcohols)
Mechanism: Thionyl chloride (SOCl₂) reacts with the alcohol to generate HCl in situ, driving a Fischer-type esterification. By keeping the temperature low, we prevent the acid-catalyzed hydrolysis of the cyclic urea ring and completely avoid SₙAr and N-alkylation.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in anhydrous methanol (10 mL/mmol). The starting material will likely remain a suspension.
-
Activation: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic reaction of SOCl₂ with MeOH from causing localized heating, which could trigger SₙAr.
-
Addition: Add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise over 15 minutes. The suspension will gradually clear as the methyl ester forms and dissolves.
-
Propagation: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25 °C) for 4 to 6 hours.
-
Validation (QC Check): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
-
If SM remains (>5%): Re-cool to 0 °C, add 0.2 eq SOCl₂, and stir for 2 more hours.
-
If conversion is complete: Proceed to quench.
-
-
Workup: Concentrate the mixture under reduced pressure (do not exceed 40 °C bath temp). Redissolve the residue in Ethyl Acetate and wash twice with saturated aqueous NaHCO₃ to neutralize residual HCl. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure ester.
Fig 2: Self-validating workflow for SOCl₂-mediated esterification.
Protocol B: Modified Steglich Esterification (For Complex/Hindered Alcohols)
Mechanism: Uses EDC·HCl to activate the acid under strictly neutral conditions, preventing SₙAr. DMAP acts as an acyl-transfer catalyst to prevent the formation of the dead-end N-acylurea[3][4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the benzoic acid and 1.1 eq of the target alcohol in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine). Causality: DMAP is essential to intercept the O-acylisourea before it rearranges.
-
Activation: Cool the mixture to 0 °C. Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in one portion.
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.
-
Validation (QC Check): Monitor via TLC (UV active). The ester will run significantly higher (higher Rf) than the highly polar starting acid.
-
Workup: Wash the DCM layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate.
References
-
Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents Frontiers in Chemistry (2023). URL:[Link]
-
Continuous Flow Synthesis of 2-Imidazolidinone: Insights into Catalysis and Deactivation ACS Sustainable Chemistry & Engineering (2023). URL:[Link]
Sources
Technical Support Center: Manufacturing 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Answering the complex challenges in pharmaceutical process development requires a blend of deep mechanistic understanding and practical, experience-driven insights. This guide is structured to provide clear, actionable solutions for scientists and researchers scaling up the synthesis of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, a key intermediate in modern drug development.
Overview of Synthetic Strategy
The manufacturing of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid typically follows a multi-step pathway. A common and logical approach begins with a substituted 2,4-difluorobenzoic acid, proceeds through the introduction of a nitrogen-containing functionality at the C5 position, and culminates in the formation and cyclization of a hydroxyethylurea side chain to build the imidazolidinone ring. Each stage presents unique scale-up challenges, from regioselectivity and impurity control to reaction kinetics and final product crystallization.
This guide addresses common issues encountered during this process, providing both troubleshooting advice and the underlying chemical principles.
Caption: General Synthetic Workflow for the Target Molecule.
Section 1: Synthesis of Key Intermediate (2,4-Difluoro-5-aminobenzoic Acid)
This initial phase is critical for establishing the purity profile of the entire process. Errors here will cascade, complicating downstream steps.
Q1: My nitration of 2,4-difluorobenzoic acid is producing significant amounts of the wrong isomer. How can I improve the regioselectivity for the 5-nitro product?
A1: This is a classic challenge in electrophilic aromatic substitution. The fluorine atoms are ortho-, para-directing, but deactivating, while the carboxylic acid group is a meta-directing deactivator. The directing effects are competing.
-
Causality: The -COOH group strongly directs meta to its position (C3), while the C4-fluoro group directs ortho (C3, C5) and para (C1). The C2-fluoro directs ortho (C1, C3) and para (C5). The C5 position is favored due to activation from both fluorine atoms. However, forcing conditions can lead to substitution at the C3 position.
-
Troubleshooting & Protocol:
-
Temperature Control is Paramount: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0-5 °C and slowly warm only if necessary. High temperatures often reduce selectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. Instead of a potent mixture of concentrated HNO₃ and H₂SO₄, consider using nitric acid in acetic anhydride or another well-controlled system.
-
Order of Addition: A reverse addition, where the 2,4-difluorobenzoic acid is slowly added to the cooled nitrating mixture, can maintain a low concentration of the substrate and suppress side reactions.
-
Q2: The reduction of the nitro group to 2,4-difluoro-5-aminobenzoic acid is incomplete or results in dehalogenation. What should I do?
A2: Catalytic hydrogenation is the preferred method for this reduction on scale, but it must be carefully controlled to avoid side reactions like defluorination.
-
Causality: Palladium on carbon (Pd/C) is an excellent hydrogenation catalyst, but it can also catalyze hydrodehalogenation, especially with fluorine and chlorine substituents on an aromatic ring.[1] This is often exacerbated by high catalyst loading, high hydrogen pressure, or extended reaction times.
-
Troubleshooting & Protocol:
-
Catalyst Screening: Test different catalysts. 5% Pd/C is standard, but sometimes a less active catalyst like platinum on carbon (Pt/C) or the use of a poisoned catalyst (e.g., Lindlar's catalyst) can provide higher selectivity.
-
Optimize Hydrogen Pressure: Use the lowest pressure that provides a good reaction rate. Start with pressures in the range of 1-5 bar.
-
Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, TLC) to stop the reaction as soon as the starting material is consumed. Over-running the reaction is a primary cause of dehalogenation.
-
Alternative Reagents: If catalytic hydrogenation remains problematic, consider chemical reduction methods such as using iron powder in acetic acid or stannous chloride (SnCl₂), although these present different workup and waste-stream challenges on a large scale.
-
Section 2: Imidazolidinone Ring Formation
This is often the most complex step of the synthesis, with multiple potential failure points including incomplete reaction, side-product formation, and difficult purification.
Q1: The reaction of 2,4-difluoro-5-aminobenzoic acid with ethanolamine and urea (or their equivalents) is low-yielding and forms a complex mixture. How can this be improved?
A1: Building the N-(2-hydroxyethyl)urea side chain requires careful selection of reagents and conditions to avoid polymerization or reaction with the benzoic acid group. A common route involves reacting an amine with an isocyanate.[2] A more controlled, multi-step approach is often better for scale-up.
-
Causality: Direct reaction with urea requires high temperatures, which can lead to decomposition and side reactions.[3] A more reliable method is a two-step process: first, form the N-(2-hydroxyethyl) amine intermediate, and then introduce the carbonyl group.
-
Recommended Protocol (Two-Step):
-
Protect the Carboxylic Acid: The first step should be to protect the benzoic acid, typically as a methyl or ethyl ester. This prevents its interference in subsequent steps.
-
Alkylation: React the protected 2,4-difluoro-5-aminobenzoate with 2-chloroethanol or ethylene oxide to form the 2-hydroxyethylamino intermediate. This is a standard nucleophilic substitution/addition.
-
Urea Formation: React the secondary amine intermediate with an isocyanate source like potassium cyanate (KOCN) in an acidic aqueous medium or with a reagent like 1,1'-carbonyldiimidazole (CDI) followed by ammonia.[4] This provides a much cleaner conversion to the desired N-(4,5-Difluoro-3-carboxy-protected-phenyl)-N'-(2-hydroxyethyl)urea intermediate.
-
Q2: My final intramolecular cyclization step to form the 2-oxoimidazolidinone ring is not working. What is the mechanism and what are the critical parameters?
A2: The cyclization is a base-mediated intramolecular nucleophilic substitution. The alcohol on the hydroxyethyl group is deprotonated by a base, and the resulting alkoxide attacks the urea carbonyl, displacing the other nitrogen atom's proton (or a related leaving group) and closing the ring.
-
Causality & Critical Parameters:
-
Base Selection: The base must be strong enough to deprotonate the hydroxyl group but not so strong that it causes hydrolysis of the (now deprotected) benzoic acid or other side reactions. Weak bases like K₂CO₃ may be insufficient. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent are often required.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is essential. These solvents solvate the cation of the base, leaving a more reactive "naked" anion, and they do not interfere with the nucleophilic attack. Ensure the solvent is anhydrous, as water will quench the base and inhibit the reaction.
-
Temperature: The reaction may require heating (e.g., 60-100 °C) to overcome the activation energy barrier. Monitor for decomposition at higher temperatures.
-
Leaving Group: The efficiency of ring closure depends on the group being displaced. In the case of a urea, the reaction proceeds via an addition-elimination mechanism at the carbonyl.
-
Caption: Decision workflow for troubleshooting the cyclization step.
Section 3: Purification and Impurity Control
Q1: My final product is difficult to crystallize and contains several closely-related impurities. What is a robust purification strategy?
A1: The final product is a carboxylic acid, which offers a powerful purification handle via salt formation.[5] This can be much more effective than relying solely on chromatography or simple recrystallization, especially for removing isomeric or structurally similar impurities.
-
Causality: Positional isomers or precursors with similar polarity are often difficult to separate using standard recrystallization. Converting the acidic product into a salt with a specific amine base can dramatically alter its solubility properties, allowing the desired salt to either precipitate selectively or remain in solution while impurities are removed.
-
Purification Protocol via Salt Formation:
-
Screening: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, acetone, isopropanol). Screen a variety of amine bases (e.g., dicyclohexylamine, α-methylbenzylamine) to find one that forms a crystalline salt.
-
Salt Formation: Add the selected amine (typically 1.0 equivalent) to the solution of the crude acid. Stir and allow the salt to crystallize. The optimal temperature profile (cooling rate) should be determined experimentally.
-
Isolation: Filter the crystalline salt and wash with a cold solvent to remove soluble impurities.
-
Salt Break (Liberation): Re-dissolve the purified salt in a biphasic system (e.g., ethyl acetate and water). Acidify the aqueous layer with a strong acid like HCl to a pH of 1-2. This protonates the carboxylate, breaking the salt.
-
Extraction & Final Crystallization: The free, purified acid will move into the organic layer. Separate the layers, wash the organic layer with brine, dry it (e.g., with MgSO₄), and crystallize the final product from a suitable solvent system (e.g., ethanol/water, acetonitrile).
-
| Impurity | Potential Source | Control & Mitigation Strategy |
| Isomeric Nitro-acids | Poor regioselectivity during nitration. | Strict temperature control (0-5 °C) during nitration; use of milder nitrating agents. Remove via crystallization. |
| Defluorinated Species | Over-reduction during hydrogenation. | Lower H₂ pressure, reduced catalyst loading, close reaction monitoring. Purge in downstream steps. |
| Uncyclized Precursor | Incomplete cyclization reaction. | Optimize base, solvent, and temperature for cyclization. Remove via salt formation or pH-based extraction. |
| Hydrolyzed Benzoic Acid | Harsh basic or acidic conditions post-cyclization. | Use non-nucleophilic base for cyclization; careful pH control during workup. Purify via salt formation.[5] |
Frequently Asked Questions (FAQs)
Q: What are the primary process safety concerns for this synthesis? A: There are several key hazards to consider:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly exothermic and corrosive. Ensure adequate cooling capacity and controlled addition rates.
-
Catalytic Hydrogenation: Hydrogen gas is explosive. The catalyst (Pd/C) can be pyrophoric when dry and exposed to air. Handle the catalyst wet, under an inert atmosphere (N₂ or Argon), and ensure proper grounding of equipment.
-
Strong Bases: Reagents like sodium hydride (NaH) react violently with water and protic solvents, releasing hydrogen gas. All equipment and solvents must be scrupulously dried before use. It is highly recommended to perform a comprehensive process hazard analysis (PHA) and obtain differential scanning calorimetry (DSC) data on key intermediates to understand thermal stability.[6]
Q: Which analytical techniques are most critical for in-process control? A: A combination of techniques is ideal:
-
HPLC: This is the workhorse for this process. Use a reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) to monitor the consumption of starting materials and the formation of products and impurities in every step.
-
LC-MS: Essential during development to identify the mass of unknown impurity peaks seen on HPLC.
-
NMR: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure of intermediates and the final product. ¹⁹F NMR is particularly sensitive for detecting any unwanted defluorination.[7]
-
FTIR: Useful for quickly confirming the presence or absence of key functional groups (e.g., disappearance of the -NO₂ stretch, appearance of the -NH₂ stretch, formation of the cyclic urea C=O).
Q: Can the imidazolidinone ring be formed earlier in the synthesis? A: It's possible, but generally not advisable. Building the heterocyclic ring on a simpler precursor (before the benzoic acid moiety is fully elaborated) can be done. However, the imidazolidinone group can be sensitive to the harsh conditions often required for subsequent aromatic substitutions (like nitration), potentially leading to ring-opening or decomposition. The strategy of building the aromatic core first and adding the more sensitive heterocyclic ring at the end is typically more robust and convergent for scale-up.
References
-
Zhang, Z., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]
-
NextSDS. (n.d.). 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Available at: [Link]
-
Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Available at: [Link]
-
Zhang, Z-F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Adams, D. R. (n.d.). Chemoenzymatic synthesis of idesolide from benzoic acid. Semantic Scholar. Available at: [Link]
-
ACS Omega. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1‐a]isoquinolin-6(5H)‐ones under Mild Conditions. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Available at: [Link]
-
ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. PMC. Available at: [Link]
-
PubMed. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2,4-diaminobenzoic acid.
-
National Institutes of Health. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activity. Available at: [Link]
- Google Patents. (n.d.). Urea derivatives, their production, and pharmaceutical compositions containing them.
-
Purdue University. (2024). Purdue Process Safety & Assurance Center (P2SAC) Overview. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Resolving NMR Peak Overlap in 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid
Welcome to the Advanced Applications Support Portal. Characterizing heavily functionalized fluorinated aromatics like 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid presents unique spectroscopic challenges. Between extensive heteronuclear spin-spin coupling and restricted molecular rotation, standard 1D NMR experiments often yield ambiguous, overlapping data.
This guide provides field-proven diagnostic workflows, causality-based troubleshooting FAQs, and self-validating protocols to help you achieve unambiguous structural elucidation.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving NMR artifacts in fluorinated benzoic acid derivatives.
Knowledge Base: Troubleshooting FAQs
FAQ 1: Why is the aromatic region of my 13C NMR spectrum completely uninterpretable?
The Causality: The molecule contains two fluorine atoms at the C2 and C4 positions. Because the 19F nucleus is 100% naturally abundant with a spin of 1/2, it couples strongly to both 13C and 1H nuclei through space and through bonds (1)[1]. In a standard 13C{1H} experiment, only proton coupling is removed. The 13C-19F spin-spin couplings remain intact. The one-bond carbon-fluorine coupling constants ( 1JCF ) are exceptionally large—often up to 250 Hz—while two-bond ( 2JCF ) and three-bond ( 3JCF ) couplings can range from 10 to 30 Hz (2)[2]. Consequently, the carbons in the 2,4-difluorophenyl ring are split into complex doublets of doublets (dd), leading to severe spectral overlap that often buries the signals in the baseline noise (3)[3]. The Solution: Perform a 13C{1H, 19F} triple-resonance decoupled experiment (See Protocol A) to collapse these multiplets into sharp singlets.
FAQ 2: The imidazolidinone CH2 signals in my 1H NMR are broad and look like two separate sets of peaks. Is my sample impure?
The Causality: While impurity is a common assumption, the structural topology of this molecule dictates a thermodynamic phenomenon: restricted rotation. The imidazolidinone ring is attached at C5, flanked by a bulky fluorine atom at C4 and a proton at C6. The steric clash between the imidazolidinone carbonyl/methylene groups and the ortho-fluorine creates a high energy barrier to rotation around the Caryl−Nimide bond. On the NMR timescale at room temperature, this slow exchange manifests as rotamers, causing peak broadening or the appearance of diastereotopic-like signal doubling. The Solution: Utilize Variable Temperature (VT) NMR (See Protocol B) to supply the thermal energy required to overcome this rotational barrier, driving the system into the fast exchange limit.
FAQ 3: How can I definitively assign H3 and H6 in the 1H NMR despite the complex F-coupling?
The Causality: Both H3 and H6 reside in the aromatic region but have different magnetic environments. H3 is sandwiched between two fluorine atoms (F2 and F4), meaning it will exhibit strong ortho-coupling to both fluorines ( 3JHF≈8−10 Hz), typically appearing as a pseudo-triplet. H6 is ortho to the imidazolidinone ring and meta to F4, so its coupling to fluorine is much weaker ( 4JHF≈5 Hz), appearing as a doublet. Overlapping signals can obscure these patterns. The Solution: Applying 1H{19F} decoupling simplifies the spectrum by removing the proton-fluorine J-coupling, reducing H3 and H6 to sharp singlets (4)[4]. Alternatively, 2D 19F-13C HMBC correlation NMR can unambiguously assign these positions through heteronuclear connectivity (5)[5].
Quantitative Data Presentation
Table 1: Expected NMR Spectral Features & Coupling Constants Simulated for 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
| Carbon / Proton Position | Standard Multiplicity (1H / 13C{1H}) | Primary J-Coupling (Approx.) | Decoupled Multiplicity (1H{19F} / 13C{1H, 19F}) |
| C1 (COOH) | dd | 2JCF∼10 Hz, 4JCF∼3 Hz | Singlet |
| C2 (C-F) | dd | 1JCF∼250 Hz, 3JCF∼12 Hz | Singlet |
| C3 (C-H) | dd | 2JCF∼25 Hz, 2JCF∼22 Hz | Singlet |
| C4 (C-F) | dd | 1JCF∼250 Hz, 3JCF∼12 Hz | Singlet |
| C5 (C-N) | dd | 2JCF∼15 Hz, 4JCF∼2 Hz | Singlet |
| C6 (C-H) | d | 3JCF∼10 Hz | Singlet |
| H3 (Aromatic) | dd (pseudo-t) | 3JHF∼9 Hz (x2) | Singlet |
| H6 (Aromatic) | d | 4JHF∼5 Hz | Singlet |
Experimental Protocols
Protocol A: 13C{1H, 19F} Triple-Resonance Decoupling
Objective: Eliminate 19F-13C spin-spin coupling to resolve the aromatic carbon backbone.
-
Hardware Verification : Ensure the spectrometer is equipped with a triple-resonance probe (e.g., H/F/C or an appropriately tuned broadband equivalent) capable of pulsing on 1H, 19F, and 13C simultaneously.
-
Sample Preparation : Dissolve 20-30 mg of the compound in 0.6 mL of DMSO- d6 .
-
Tuning and Matching : Tune the high-frequency channels to 1H and 19F, and the low-frequency channel to 13C.
-
Pulse Sequence Selection : Load a 13C observe sequence with simultaneous 1H and 19F decoupling (e.g., zgig with appropriate decoupling flags).
-
Power Calibration (Critical Step) : Calibrate the 19F decoupling power carefully. Because the 19F chemical shift range is extremely broad, using excessive continuous wave (CW) power can cause probe arcing or catastrophic damage (2)[2]. Utilize adiabatic or shaped pulses (e.g., WURST or GARP) for efficient broadband decoupling at lower power levels.
-
Acquisition : Set D1≥2 seconds to allow for complete relaxation, and acquire 512-1024 scans to compensate for the baseline noise typical of fluorinated carbons.
-
Self-Validation Check : Verify that the residual DMSO- d6 solvent peak remains a sharp heptet at 39.5 ppm. If the solvent peak is distorted, the 19F decoupling power is bleeding into the 1H/13C channels, and your filters must be adjusted.
Protocol B: Variable Temperature (VT) 1H NMR for Rotamer Resolution
Objective: Overcome restricted rotation around the Caryl−Nimide bond to sharpen imidazolidinone CH2 signals.
-
Solvent Selection : Ensure the sample is dissolved in a high-boiling solvent like DMSO- d6 (b.p. 189°C) to allow for safe heating.
-
Initial Acquisition : Acquire a standard 1H NMR spectrum at 25°C (298 K) to establish the baseline broadening of the signals at ~3.5-4.0 ppm.
-
Temperature Ramp : Increase the probe temperature in 15°C increments (e.g., 40°C, 55°C, 70°C, 85°C).
-
Equilibration : Allow exactly 10 minutes of thermal equilibration at each new temperature step. Re-shim the Z and Z2 gradients, and re-tune the probe, as the dielectric properties of the solvent will change with temperature.
-
Acquisition : Acquire a 16-scan 1H spectrum at each step, specifically monitoring the broad imidazolidinone peaks.
-
Self-Validation Check : The experiment is successful when the broad humps coalesce into sharp, distinct multiplets (typically an AA'BB' system for the imidazolidinone ring) at the fast exchange limit. If the sample begins to degrade (indicated by the appearance of new, sharp impurity peaks), lower the temperature immediately.
Protocol C: 2D 19F-13C HMBC for Regiochemical Assignment
Objective: Definitively assign the aromatic protons and carbons by mapping their connectivity to the F2 and F4 atoms.
-
Setup : Select a 2D 19F-13C heteronuclear multiple bond correlation (HMBC) pulse sequence.
-
Parameter Optimization : Set the long-range coupling evolution delay based on a 3JCF of ~10-15 Hz (typically Δ=33−50 ms).
-
Acquisition : Acquire the 2D matrix, utilizing the substantial sensitivity of 19F and its far-reaching couplings to map the carbon backbone (6)[6].
-
Self-Validation Check : F2 should show strong 2JCF cross-peaks to C1 and C3, while F4 will show cross-peaks to C3 and C5. The intersection of these correlations unambiguously assigns the C3 position.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 4. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Steric & Electronic Barriers in 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Coupling
Welcome to the Technical Support Center. This hub is designed for medicinal chemists, process scientists, and drug development professionals facing challenges in the amide coupling or esterification of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid .
Standard peptide coupling conditions (e.g., EDC/HOBt in DCM) frequently fail with this specific building block. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and address the fundamental causality of these failures, providing you with field-proven, self-validating solutions.
Part 1: Mechanistic Rationale & Causality (The "Why")
Coupling this molecule presents a "trifecta" of synthetic challenges. Understanding these is critical to troubleshooting your reaction:
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Electronic Deactivation (The Kinetic Trap): The 2,4-difluoro substitution exerts a profound inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid. While this makes the resulting active ester highly electrophilic, it also lowers the activation energy for hydrolysis [1]. If your incoming amine is slow to attack, trace water will rapidly hydrolyze the active ester back to the starting material.
-
Steric Hindrance: The fluorine atom at the ortho-position (C2) creates a steric shield around the carbonyl carbon. This restricts the ideal Bürgi-Dunitz trajectory required for the incoming amine's nucleophilic attack, drastically reducing the reaction rate.
-
Conformational Aggregation: The 5-(2-oxoimidazolidin-1-yl) moiety is a cyclic urea. It acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In non-polar or moderately polar solvents, this leads to severe intermolecular hydrogen bonding, causing the starting material to form an unreactive, insoluble polymeric network.
Caption: Mechanistic divergence of the active ester intermediate: Amidation vs. Hydrolysis.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my EDC/HOBt coupling yield mostly recovered starting material and hydrolyzed active ester? A: The highly electrophilic nature of the 2,4-difluoro-activated carbonyl means water competes effectively with your amine. Standard carbodiimide chemistry is too slow for [2]. Solution: Ensure strictly anhydrous conditions (dry solvents, argon atmosphere). Switch to faster-kinetics reagents like HATU or TCFH, which drive the amidation faster than the competing hydrolysis.
Q2: My reaction mixture is a heterogeneous slurry and the coupling stalls. What's wrong? A: The 2-oxoimidazolidin-1-yl group is forming strong intermolecular hydrogen bonds, leading to aggregation. Solution: Abandon DCM or THF. Use highly polar aprotic solvents like DMF, NMP, or DMAc. If solubility remains poor, adding a chaotropic salt like anhydrous LiCl (5% w/v) will disrupt the hydrogen bonding network and fully solubilize the acid.
Q3: I am coupling a sterically hindered secondary amine, and even HATU is giving low yields. What is the next step? A: When both the acid (ortho-fluoro) and the amine are sterically hindered, uronium salts may fail due to the massive steric bulk of the active ester intermediate. Solution: Convert the carboxylic acid to an acid chloride. The acid chloride is the smallest and most reactive electrophile, minimizing steric clashes during the transition state.
Caption: Decision matrix for troubleshooting sterically hindered amide couplings.
Part 3: Quantitative Data & Reagent Selection
Selecting the right activation strategy is paramount. Below is a comparative analysis of coupling strategies specifically mapped to ortho-fluorinated, cyclic-urea-bearing benzoic acids.
| Coupling Strategy | Activation Intermediate | Steric Tolerance | Hydrolysis Risk | Recommended Use Case |
| EDC / HOBt | O-Acylisourea / OBt ester | Low | Very High | Unhindered primary amines only; highly prone to failure here. |
| HATU / DIPEA | OAt ester | Moderate | Medium | Standard primary amines; requires strictly anhydrous conditions. |
| TCFH / NMI | Acylimidazolium | High | Low | Excellent for ortho-substituted benzoic acids and weak nucleophiles [3]. |
| Oxalyl Chloride | Acid Chloride | Very High | High (if exposed) | Secondary or highly hindered amines; absolute steric bypass. |
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of the intermediate activation before proceeding, preventing wasted time and expensive amine building blocks.
Protocol A: Uronium-Based Coupling (For Primary / Moderately Hindered Amines)
This protocol utilizes HATU to outpace the hydrolysis of the electron-deficient active ester.
-
Preparation: Flame-dry a round-bottom flask under argon. Add 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) and anhydrous DMF (0.1 M).
-
Solubilization Check: Stir at room temperature. If the solution remains cloudy after 5 minutes, add anhydrous LiCl (5% w/v) and warm to 40°C until a clear solution is achieved. Return to room temperature.
-
Activation: Add HATU (1.2 eq) followed by anhydrous DIPEA (3.0 eq). The solution will typically turn a deep yellow/orange, indicating the formation of the OAt active ester.
-
Self-Validation Step: After 5 minutes, remove a 5 µL aliquot and quench it into 100 µL of dry methanol containing 1% Et3N. Analyze via LCMS. You should observe >90% conversion to the methyl ester (mass = SM + 14). If unreacted SM remains, your DMF may be wet, or the HATU is degraded.
-
Coupling: Once activation is validated, add the amine (1.1 eq) dropwise. Stir for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF and residual cyclic urea byproducts.
Protocol B: Acid Chloride Generation (For Secondary / Highly Hindered Amines)
When the Bürgi-Dunitz trajectory is completely blocked, the acid chloride provides the smallest possible electrophilic radius.
-
Preparation: In an oven-dried flask under argon, suspend the benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add 2 drops of anhydrous DMF (catalytic).
-
Activation: Cool to 0°C. Add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO2) will occur.
-
Self-Validation Step: Stir for 2 hours at room temperature. The reaction must become completely homogeneous. Remove a 5 µL aliquot, quench in dry methanol, and check via LCMS. The presence of the methyl ester confirms complete conversion to the acid chloride.
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Concentration: Critical Step. Concentrate the mixture to dryness under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the resulting solid in anhydrous THF or DCM.
-
Coupling: Cool the solution to 0°C. Add the hindered amine (1.0 eq) and Et3N (3.0 eq) dissolved in THF dropwise. Stir overnight, allowing it to warm to room temperature.
Part 5: References
The methodologies and mechanistic insights provided in this guide are grounded in the following authoritative literature on sterically hindered and fluorinated amide bond formation:
A Comparative Guide to the Definitive Structural Validation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid using Single-Crystal X-ray Diffraction
Executive Summary
In the rigorous landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from understanding biological activity to formulating a stable drug product—is built. This guide provides an in-depth, expert-led examination of Single-Crystal X-ray Diffraction (SC-XRD) as the gold-standard technique for the structural validation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, a key heterocyclic building block. We will compare SC-XRD with other common analytical techniques, present a detailed experimental workflow from crystal growth to data refinement, and interpret a representative dataset to demonstrate the unequivocal power of this method.
The Imperative of Unambiguous Structure: A Comparative Overview
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming connectivity and elemental composition, they provide an incomplete picture. NMR reveals the chemical environment of atoms in solution, and MS gives a precise mass-to-charge ratio. However, only SC-XRD provides a direct, high-resolution visualization of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and the absolute configuration of stereocenters.[1][2]
For a molecule like 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, where the relative orientation of the substituted benzene ring and the oxoimidazolidine ring can influence intermolecular interactions and, consequently, its solid-state properties (e.g., solubility, stability), SC-XRD is the only technique that can provide a definitive answer.[3][4]
Table 1: Head-to-Head Comparison of Structural Analysis Techniques
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |
| Primary Information | 3D Atomic Coordinates | 2D/3D Connectivity, Chemical Environment | Mass-to-Charge Ratio |
| Stereochemistry | Determines Absolute Configuration | Determines Relative Configuration | No direct information |
| Polymorphism | Can distinguish and characterize different crystal forms | Averages solution-state conformers | No direct information |
| Sample Requirement | High-quality single crystal (~10-200 µm)[5] | Soluble sample (~1-5 mg) | Small amount (~µg-ng) |
| Key Advantage | Unambiguous 3D structure determination[6] | Provides data on solution dynamics[7][8] | High sensitivity and accurate mass |
| Key Limitation | Requires diffraction-quality crystals | Ambiguity in complex structures, no absolute configuration | Provides no 3D structural data |
The Single-Crystal XRD Workflow: An End-to-End Protocol
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of crystallographic principles. Each step serves as a quality control check for the next, ensuring a trustworthy and reproducible result.
Protocol 1: Growing Diffraction-Quality Single Crystals
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered molecular assembly to minimize defects. Slow evaporation is a robust method for compounds with moderate solubility.[9][10][11] We select a solvent system where the compound is soluble when hot but only sparingly soluble at room temperature.
-
Solvent Screening: Test the solubility of ~5 mg of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and water). An ideal solvent will fully dissolve the compound upon gentle heating.
-
Solution Preparation: Dissolve approximately 20 mg of the compound in a minimal amount (~2-3 mL) of a suitable solvent (e.g., warm ethanol) in a clean, small vial.
-
Inducing Crystallization: Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature in a vibration-free environment.[12][13]
-
Crystal Harvesting: Once well-formed, block-like crystals are observed, carefully extract one using a micromanipulator loop. The ideal crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
Protocol 2: Data Acquisition
Rationale: The crystal is cooled to low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[14] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities from all possible lattice planes, as dictated by Bragg's Law.[15]
-
Crystal Mounting: Secure the selected crystal on a cryo-loop using a minimal amount of paratone oil and immediately place it in the 100 K nitrogen cryostream on the diffractometer goniometer.
-
Unit Cell Determination: Collect a few initial diffraction images (frames). The instrument software will automatically identify reflection spots and determine the unit cell parameters and Bravais lattice.[16]
-
Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy (a series of scans) to collect a complete and highly redundant dataset, ensuring all unique reflections are measured multiple times.
-
Data Integration and Scaling: Initiate the full data collection run. As data is collected, the software integrates the intensity of each reflection spot and applies corrections for factors like beam intensity fluctuations and absorption, producing a final reflection file (.hkl).[16][17]
Protocol 3: Structure Solution and Refinement
Rationale: The collected intensities lack crucial phase information (the "phase problem"). Modern software uses ab initio or "direct methods" to solve this and generate an initial electron density map.[2] This initial model is then improved through an iterative least-squares refinement process, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[1][14]
-
Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the correct space group.
-
Structure Solution: Using a program like SHELXT, an initial structural model is generated from the reflection data.[14]
-
Structure Refinement: The model is imported into a refinement program like SHELXL.[1][14] The process involves:
-
Assigning atom types (C, N, O, F) to the electron density peaks.
-
Performing iterative cycles of least-squares refinement to minimize the difference between observed and calculated structure factors.
-
Locating and refining hydrogen atoms.
-
Refining atomic positions anisotropically (as ellipsoids) to model thermal motion.
-
-
Model Validation: The refinement is complete when the R-factor (a measure of agreement between the model and data) converges to a low value (typically < 5%) and all chemical parameters are sensible. The final output is a Crystallographic Information File (CIF).[18][19][20]
Data Interpretation: A Representative Analysis
While no public crystal structure for 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid exists in the Cambridge Structural Database (CSD) as of this writing, we can present a plausible dataset based on known chemical principles and data from structurally similar compounds.[21][22][23]
Table 2: Representative Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₈F₂N₂O₃ | Confirms elemental composition. |
| Formula Weight | 254.18 | Consistent with expected mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | 8.5, 12.1, 10.3 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the monoclinic unit cell. |
| Volume (ų) | 1085 | Volume of one unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| Temperature (K) | 100(2) | Data collection temperature. |
| Wavelength (Å) | 0.71073 (Mo Kα) | X-ray source used. |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 | Low values indicate an excellent fit between the model and the data. |
| Goodness-of-Fit (S) | 1.05 | A value close to 1 indicates a good refinement model. |
Molecular Structure and Conformation
The refined structure would provide the precise 3D coordinates of every non-hydrogen atom, confirming the connectivity and revealing the molecule's conformation. Key findings would include:
-
The dihedral angle between the plane of the difluorophenyl ring and the oxoimidazolidine ring.
-
Confirmation of the planarity of the aromatic and heterocyclic rings.
-
Precise bond lengths and angles, which can be compared to standard values to identify any unusual strain or electronic effects.
Intermolecular Interactions and Crystal Packing
A key strength of SC-XRD is its ability to reveal how molecules pack together in the solid state. For a carboxylic acid, the most anticipated interaction is the formation of a hydrogen-bonded dimer. This robust, centrosymmetric interaction would likely be the primary motif governing the crystal packing.
mol [label=<

// Dummy nodes for H-bond labels O1_H [pos="2.3,1.6!", label="O-H"]; O2 [pos="4.1,1.6!", label="O"]; O3 [pos="4.1,0.6!", label="O"]; O4_H [pos="2.3,0.6!", label="H-O"];
O1_H -> O2 [label=" H-Bond ", fontcolor="#EA4335"]; O4_H -> O3 [label=" H-Bond ", fontcolor="#EA4335"]; } केंदot Caption: Expected hydrogen-bonded dimer of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.
This dimerization, along with other potential weaker interactions (e.g., C-H···F or C-H···O bonds), dictates the material's macroscopic properties, such as its melting point and dissolution rate, which are critical parameters in drug development.
Conclusion
For the definitive structural validation of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, Single-Crystal X-ray Diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional model. It moves beyond the connectivity information offered by NMR and the compositional data from mass spectrometry to deliver a complete picture of the molecule in the solid state. The detailed protocol and interpretive guide presented here demonstrate that a properly executed SC-XRD experiment yields a self-validating result, evidenced by low R-factors and chemically sound structural parameters. This technique is not merely an analytical tool; it is the cornerstone of modern structural chemistry and an essential step in the rigorous process of drug discovery and development.
References
-
A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Retrieved from [Link]
-
Hall, S. R. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 31(2), 326-333. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Introduction to Powder Crystallographic Information File (CIF). (n.d.). University of St Andrews. Retrieved from [Link]
-
Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Nanalysis. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Powers, A. M., & Rybak-Akimova, E. V. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 245–256. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2008-2022. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Zakharov, L. N. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products. Humana Press. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]
-
Martin, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Retrieved from [Link]
-
Pharmaron. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Wang, H., et al. (2011). N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2072. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]
-
Vu, D. (2016). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(10), 404-409. Retrieved from [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
NextSDS. (n.d.). 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzoic acid, 2-fluoro-4-[(5s)-2-oxo-5-[[(1-thioxoethyl)amino]methyl]-3-oxazolidinyl]-, hydrazide. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. neutrons.ornl.gov [neutrons.ornl.gov]
- 17. sssc.usask.ca [sssc.usask.ca]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 2,4-Difluoro- and 3,5-Difluorobenzoic Acid Derivatives
Introduction: The Critical Role of Fluorination and Thermal Stability in Modern Chemistry
In the landscape of pharmaceutical development and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability in drug candidates.[1] Among these valuable precursors, difluorobenzoic acid isomers are particularly crucial intermediates in the synthesis of everything from anti-inflammatory drugs to high-performance polymers.[2][3]
However, the journey from a chemical intermediate to a final product is often paved with processes that challenge the molecule's integrity. Thermal stability is not merely a datasheet parameter; it is a critical attribute that dictates the feasibility of manufacturing processes, storage conditions, and the ultimate shelf-life and safety of a product. This guide provides an in-depth, objective comparison of the thermal stability of two common and structurally distinct isomers: 2,4-difluorobenzoic acid and 3,5-difluorobenzoic acid. We will delve into the structural nuances that govern their stability, present supporting experimental data, and provide detailed protocols for their characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: A Tale of Two Isomers - Structural Influences on Thermal Properties
The thermal stability of a crystalline solid is fundamentally governed by the strength of its intermolecular forces and the efficiency of its crystal packing. While both 2,4- and 3,5-difluorobenzoic acid share the same molecular formula (C₇H₄F₂O₂), the positional differences of the two fluorine atoms create vastly different intermolecular environments.
3,5-Difluorobenzoic Acid: The Power of Symmetrical Intermolecular Hydrogen Bonding
In 3,5-difluorobenzoic acid, the fluorine atoms are positioned symmetrically on the meta-positions relative to the carboxylic acid group. This arrangement precludes any intramolecular hydrogen bonding. Instead, the molecule's stability in the solid state is dominated by the formation of strong, classical intermolecular hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This creates a highly stable centrosymmetric dimer structure, a common and energetically favorable motif for carboxylic acids.[4] The crystal structure is further stabilized by a network of C-H···O hydrogen bonds and weak stacking interactions.[4]
2,4-Difluorobenzoic Acid: A Complex Interplay of Forces
The 2,4-isomer presents a more complex scenario. The fluorine at the 2-position (ortho) is in close proximity to the carboxylic acid group, opening the possibility for an intramolecular C-H···O interaction, which has been computationally identified as a stabilizing factor in certain conformers.[3] While the dominant interaction in the solid state remains the formation of intermolecular hydrogen-bonded dimers, the ortho-fluoro substituent introduces a degree of steric hindrance and electronic repulsion that can influence the overall crystal packing.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, image=""]
} /dot
Caption: Chemical structures of 2,4-difluorobenzoic acid and 3,5-difluorobenzoic acid.
Part 2: Experimental Data - An Unexpected Finding
Given that strong, unimpeded intermolecular hydrogen bonding is a primary driver of thermal stability in the solid state, one might hypothesize that the 3,5-isomer would exhibit a higher melting point. However, experimental data reveals the opposite to be true, underscoring that crystal lattice energy is a complex function of multiple interactions, including molecular symmetry and packing efficiency, not just isolated bond strengths.
Differential Scanning Calorimetry (DSC) is the definitive technique for measuring melting transitions. The data clearly shows that 2,4-difluorobenzoic acid possesses a significantly more stable crystal lattice.
| Parameter | 2,4-Difluorobenzoic Acid | 3,5-Difluorobenzoic Acid |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol [5] | 158.10 g/mol |
| Melting Point (°C) | 188 - 190 °C | 121 - 124 °C[2][6][7] |
| Appearance | White to light yellow crystalline powder[1] | White to off-white powder/crystals[2][7] |
This counter-intuitive result suggests that the overall crystal packing of the 2,4-isomer is more efficient and energetically favorable, requiring substantially more energy to disrupt than the lattice of the 3,5-isomer. While the intermolecular hydrogen-bonded dimers are present in both, the specific arrangement of these dimers and other weaker interactions in the 2,4-isomer's crystal structure leads to its superior solid-state thermal stability.
While melting point provides critical insight into the stability of the crystal lattice, Thermogravimetric Analysis (TGA) is required to determine the temperature at which the molecule itself begins to decompose. At present, direct comparative TGA data is not available in the literature, representing a key area for future experimental work. The protocols provided in the next section outline how this critical data can be generated.
Part 3: Field-Proven Experimental Protocols
As a self-validating system, rigorous experimental characterization is paramount. The following protocols detail the standard methodologies for DSC and TGA analysis, enabling any researcher to verify these findings and further investigate the thermal properties of these compounds or their derivatives.
Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise melting point, which is observed as an endothermic event.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the difluorobenzoic acid isomer into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a sample press to ensure a closed system.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the respective sensors in the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the large endothermic peak corresponding to the solid-to-liquid phase transition.
dot digraph "DSC_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: Standard experimental workflow for DSC analysis.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Temperature
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and overall thermal stability of a material.
Methodology:
-
Sample Preparation: Place 5-10 mg of the difluorobenzoic acid isomer into a ceramic or platinum TGA pan.[8]
-
Instrument Setup: Place the sample pan onto the TGA's high-precision microbalance and tare it.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to remove any gaseous decomposition products.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset of decomposition is the temperature at which significant mass loss begins. This provides a direct measure of the molecule's bond-breaking stability.
dot digraph "TGA_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: Standard experimental workflow for TGA analysis.
Part 4: Implications for Derivatives and Drug Development
The principles governing the thermal stability of the parent acids extend to their derivatives, such as esters, amides, and acyl halides. When designing a synthetic route or formulating a final product, the choice of isomer can have significant consequences:
-
Process Chemistry: For reactions requiring high temperatures, such as melt polymerizations or certain catalytic processes, starting with a derivative of the more thermally robust 2,4-difluorobenzoic acid could prevent degradation and improve yield and purity.
-
API Stability: The crystal form (polymorph) of an Active Pharmaceutical Ingredient (API) is critical to its stability. An API derived from 2,4-difluorobenzoic acid may have a greater propensity to form a more thermodynamically stable crystal lattice, leading to a longer shelf-life and resistance to phase changes during storage.
-
Material Science: In the synthesis of fluorinated polymers, the thermal stability of the monomer is paramount. Monomers derived from 2,4-difluorobenzoic acid may be more suitable for creating materials intended for high-temperature applications, such as those in the aerospace or microelectronics industries.
Conclusion
This guide provides a detailed comparison of the thermal stability of 2,4-difluorobenzoic acid and 3,5-difluorobenzoic acid. Contrary to initial hypotheses based solely on hydrogen bonding patterns, experimental melting point data unequivocally demonstrates that 2,4-difluorobenzoic acid possesses a more stable crystal lattice than its 3,5-isomer , as evidenced by its significantly higher melting point of 188-190 °C versus 121-124 °C.
This highlights a crucial lesson for researchers: while theoretical understanding of intermolecular forces is vital, it must be validated by empirical data. The superior stability of the 2,4-isomer is likely due to a more favorable overall crystal packing efficiency. For professionals in drug development and materials science, this difference is not academic. The choice of the 2,4-difluorobenzoic acid scaffold may offer a distinct advantage in applications where process temperatures are high or long-term solid-state stability is a critical design parameter. To complete this picture, further investigation via Thermogravimetric Analysis, following the protocols outlined herein, is strongly recommended to directly compare the decomposition temperatures of these vital chemical building blocks.
References
-
2,4-Difluorobenzoic acid. NIST WebBook. [Link]
- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.
-
Chemical Properties of 3,5-Difluorobenzoic acid (CAS 455-40-3). Cheméo. [Link]
- Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D. (2026, March 14).
-
3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265. PubChem. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). MDPI. [Link]
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015, May 8). ResearchGate. [Link]
-
2,4,6-Trifluorobenzoic acid. (2011). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Difluorobenzoic acid [webbook.nist.gov]
- 6. 3,5-Difluorobenzoic Acid | 455-40-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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